molecular formula C15H16N2O3 B11851973 N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine CAS No. 500214-41-5

N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine

Cat. No.: B11851973
CAS No.: 500214-41-5
M. Wt: 272.30 g/mol
InChI Key: HCDDSVLSXLRAQL-UHFFFAOYSA-N
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Description

N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a dioxoloquinoline moiety. Its molecular formula is C15H16N2O3, and it has a molecular weight of 272.30 g/mol .

Preparation Methods

The synthesis of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine typically involves a multi-step process. One common method includes the following steps :

    Stage 1: 8-chloro-2H-[1,3]dioxolo[4,5-g]quinoline is heated with phenol for 2.5 hours.

    Stage 2: Tetrahydrofurfurylamine is then added to the reaction mixture and heated at 100°C for 20 hours in phenol or ethanol.

This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in DNA intercalation and enzyme inhibition .

Comparison with Similar Compounds

N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the tetrahydrofuran and dioxoloquinoline moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

500214-41-5

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine

InChI

InChI=1S/C15H16N2O3/c1-2-10(18-5-1)8-17-12-3-4-16-13-7-15-14(6-11(12)13)19-9-20-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,16,17)

InChI Key

HCDDSVLSXLRAQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4

Origin of Product

United States

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